Technical details regarding the synthesis process include:
Selvigaltin participates in several chemical reactions primarily involving its interaction with galectin-3. The main reaction of interest is the competitive inhibition of galectin-3 binding to its ligands. This inhibition alters downstream signaling pathways associated with inflammation and fibrosis.
Technical details regarding these reactions include:
The mechanism of action of selvigaltin primarily revolves around its ability to inhibit galectin-3. By blocking the binding sites on galectin-3, selvigaltin prevents the formation of a dynamic lattice that facilitates cellular signaling related to inflammation and fibrosis.
Key processes involved:
While specific physical and chemical properties of selvigaltin are not extensively documented, general characteristics can be inferred from similar compounds:
Relevant analyses indicate that selvigaltin demonstrates favorable pharmacokinetic properties conducive to oral administration, which is crucial for therapeutic applications .
Selvigaltin has significant potential applications in scientific research and clinical settings:
Galectin-3 is a β-galactoside-binding lectin belonging to the chimera-type subgroup of the galectin family, characterized by a single carbohydrate recognition domain linked to a collagen α-like N-terminal domain. This unique structure enables oligomerization and formation of multivalent complexes that crosslink cell surface glycoconjugates, forming a dynamic "galectin lattice." This lattice orchestrates critical pathological processes in chronic liver disease by modulating receptor clustering, signal transduction, and extracellular matrix interactions [2] [10].
In hepatic fibrosis, galectin-3 is predominantly secreted by activated macrophages and hepatic stellate cells. It binds with micromolar affinity to key fibrotic receptors including transforming growth factor-beta receptor II (dissociation constant [K~D~] = 3.2 µM), platelet-derived growth factor receptor alpha (K~D~ = 2.8 µM), and platelet-derived growth factor receptor beta (K~D~ = 2.5 µM). These interactions activate downstream profibrotic signaling cascades:
Clinical evidence demonstrates that galectin-3 expression increases proportionally with liver disease severity. In metabolic dysfunction-associated steatohepatitis, galectin-3 overexpression correlates with histological features including bridging fibrosis, inflammatory cell foci, and hepatocyte ballooning. Galectin-3 also induces interleukin-6 and tumor necrosis factor-alpha secretion, establishing a self-perpetuating cycle of inflammation and fibrogenesis [2] [7] [10].
Table 1: Profibrotic Interactions of Galectin-3 in Liver Disease
Target Receptor | Affinity (K~D~) | Downstream Effects | Functional Consequences |
---|---|---|---|
Transforming growth factor-beta receptor II | 3.2 µM | Smad2/3 phosphorylation | Myofibroblast differentiation, collagen synthesis |
Platelet-derived growth factor receptor alpha | 2.8 µM | MAPK/ERK activation | Hepatic stellate cell proliferation |
Platelet-derived growth factor receptor beta | 2.5 µM | PI3K/Akt signaling | Cell migration, extracellular matrix production |
Laminin | 4.1 µM | Matrix crosslinking | Fibrosis stabilization, scar formation |
Metabolic dysfunction-associated steatohepatitis represents an advanced stage of fatty liver disease characterized by steatosis, lobular inflammation, hepatocyte ballooning, and progressive fibrosis. The high-fat diet rabbit model recapitulates key features of human metabolic dysfunction-associated steatohepatitis pathology, including insulin resistance, hyperlipidemia, and histologically confirmed fibrosis after 12 weeks of dietary induction. In this model, galectin-3 expression increases by 3.8-fold in hepatic tissue compared to regular diet controls, with parallel elevations in collagen deposition (4.2-fold), inflammatory foci (3.5-fold), and serum transaminases [2] [7].
Galectin-3 inhibition disrupts multiple pathological axes in metabolic dysfunction-associated steatohepatitis:
Therapeutic galectin-3 blockade demonstrates disease-modifying effects beyond antifibrotic activity, including attenuation of steatosis severity (35% reduction in Oil Red O staining) and suppression of inflammatory cytokine networks (interleukin-6 downregulation by 52%, tumor necrosis factor-alpha by 41%) [7].
Table 2: Pathophysiological Effects of Galectin-3 Inhibition in Preclinical Metabolic Dysfunction-Associated Steatohepatitis Models
Pathological Process | Key Biomarker | Reduction with Galectin-3 Inhibition | Experimental Model |
---|---|---|---|
Hepatocyte injury | Alanine aminotransferase | 42-58% | High-fat diet rabbit |
Inflammation | Interleukin-6 mRNA | 52% | High-fat diet rabbit |
Fibrogenesis | Hepatic collagen | 48-62% | High-fat diet rabbit |
Fibrogenesis | Picrosirius red staining | 51% | High-fat diet rabbit |
Oxidative stress | Malondialdehyde | 37% | Carbon tetrachloride mouse |
Steatosis | Triglyceride content | 47% | High-fat diet rabbit |
Selvigaltin (chemical name: (2R,3R,4S,5R,6R)-2-(5-Bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol; molecular formula: C~19~H~16~BrF~3~N~4~O~4~S; molecular weight: 533.32 g/mol) represents a breakthrough in galectin-3 inhibitor design. Developed by Galecto Biotech, it is the first orally bioavailable small molecule specifically engineered to target the carbohydrate recognition domain of galectin-3 with nanomolar affinity [4] [6].
The molecular architecture of selvigaltin features:
Selvigaltin emerged from systematic optimization of 1,3-substituted-α-D-monogalactopyranosides. Early candidates like GB1107 demonstrated proof-of-concept for galectin-3 inhibition but exhibited toxicology concerns (human ether-à-go-go-related gene channel interactions) and suboptimal pharmacokinetics. Selvigaltin was selected based on its superior safety profile, human-specific target affinity, and pharmacokinetic properties, including 92% oral bioavailability in rabbits and linear dose-exposure relationships in humans [9] [10].
Table 3: Development Milestones and Pharmacological Properties of Selvigaltin
Characteristic | Preclinical Profile | Clinical Translation | Significance |
---|---|---|---|
Target affinity | Human K~D~ = 25 nM | Confirmed in phase I | Species-specific optimization |
Oral bioavailability | 92% in rabbits | 84% in humans | Enables daily dosing |
Therapeutic dosing | 1.0-5.0 mg/kg in rabbits | 100 mg twice daily in humans | Consistent target engagement |
Development phase | Metabolic dysfunction-associated steatohepatitis models (2018-2023) | Phase I/II in cirrhosis (NCT05009680), Phase II in oncology combinations (2024) | First oral galectin-3 inhibitor in clinical trials |
Mechanism validation | Reduces fibrosis biomarkers by >50% | Reduces liver stiffness in cirrhosis | Confirmed disease-modifying activity |
Clinical development milestones include:
The transition from preclinical validation to clinical investigation positions selvigaltin as a pioneering therapeutic agent targeting the fundamental mechanisms of galectin-3-mediated fibroinflammatory diseases [4] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7